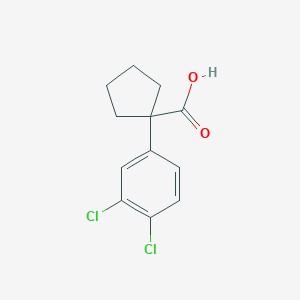

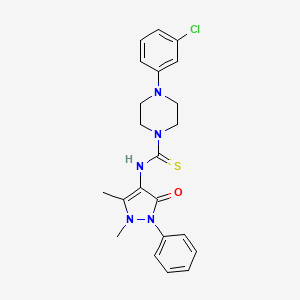

![molecular formula C11H13NO2 B2737927 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one CAS No. 1865196-56-0](/img/structure/B2737927.png)

3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones are a type of furan derivatives . Furan derivatives are very important compounds in chemistry, biology, medicine, and materials science . They play an important role in modern organic and medicinal chemistry .

Synthesis Analysis

The synthesis of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones is based on the oxidative dearomatization of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by an unusual cyclization of the formed di(het)aryl-substituted 2-ene-1,4,7-triones .

Molecular Structure Analysis

The cyclization step in the synthesis of these compounds is related to the Paal–Knorr synthesis, but the furan ring formation is accompanied in this case by a formal shift of the double bond through the formation of a fully conjugated 4,7-hydroxy-2,4,6-trien-1-one system or its surrogate .

Chemical Reactions Analysis

The reactions of these furanic conjugated enones with arenes under the action of triflic acid or AlCl3 afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one and its derivatives are of significant interest due to their potential applications in medicinal chemistry and drug discovery. For instance, the development of a palladium-catalyzed dearomative azaspirocyclization technique has enabled the synthesis of 1-azaspirocyclic compounds from bromoarenes bearing an aminoalkyl group with N-tosylhydrazones. This method allows for the introduction of carbon substituents, achieving the convergent synthesis of 1-azaspirocycles with furan, thiophene, and naphthalene cores, leading to compounds that could be further elaborated into 1-azaspirocyclopentenones (Yanagimoto et al., 2021).

Additionally, the Reformatsky reaction has been utilized to generate 3-aryl-2-phenylamino-2-azaspirocycles from methyl 1-bromocycloalkane-1-carboxylates and aromatic aldehyde phenyl- and benzoylhydrazones. This reaction has also led to the formation of compounds like 4-(2-furyl)-2-phenyl-2,3-diazaspiro[4.5]decan-1-one, demonstrating the versatility of furan derivatives in synthesizing complex molecular structures (Shchepin et al., 2007).

Applications in Drug Discovery

The structural complexity and unique properties of 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one derivatives have been explored for potential therapeutic applications. For example, derivatives of this compound have been identified as selective agonists of the α7 neuronal nicotinic acetylcholine receptor, showing promise for the treatment of cognitive impairment associated with neurological disorders, such as schizophrenia. These compounds exhibit marked selectivity for the central nervous system over the peripheral nervous system, which is crucial for their potential therapeutic use (Mazurov et al., 2012).

Propriétés

IUPAC Name |

1-(furan-2-yl)-2-azaspiro[3.4]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-10-11(5-1-2-6-11)9(12-10)8-4-3-7-14-8/h3-4,7,9H,1-2,5-6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYLZIQKVILZRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)C(NC2=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

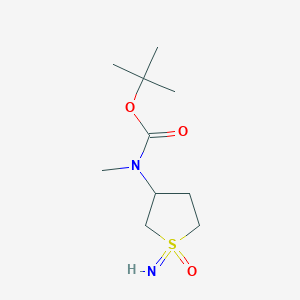

![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B2737846.png)

![3-benzyl-6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2737849.png)

![5-[(4-Chlorophenyl)methyl]-7-(4-methoxybenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2737853.png)

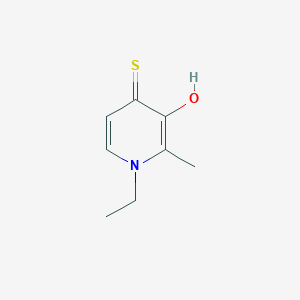

![7-ethyl-8-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737854.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2737855.png)

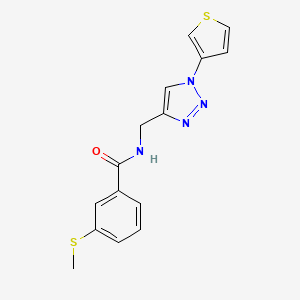

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737863.png)

![3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2737865.png)